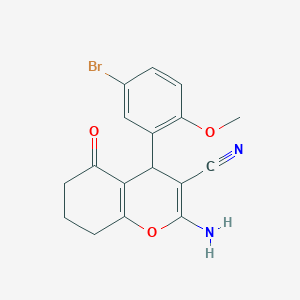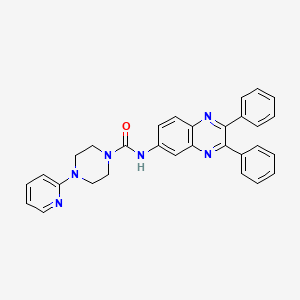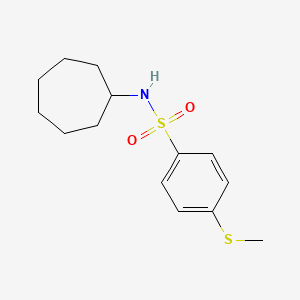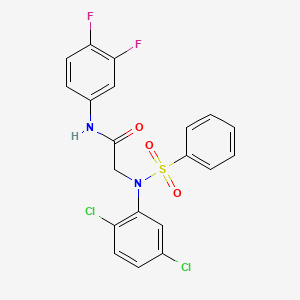![molecular formula C20H21ClN2O2 B5117264 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as ML141, is a small molecule inhibitor that belongs to the benzamide class of compounds. It is used in scientific research to investigate the role of Rho-associated protein kinase (ROCK) in various cellular processes.
作用机制
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide inhibits ROCK by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets such as myosin light chain and LIM kinase. This leads to the inhibition of actin cytoskeleton organization and cellular contraction, which are important processes in cell migration and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. It also reduces the proliferation of cancer cells and induces apoptosis. In addition, 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is its high selectivity for ROCK1 and ROCK2, which reduces the potential for off-target effects. It is also a small molecule inhibitor, which allows for easy delivery to cells and tissues. However, 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has a short half-life in vivo, which requires frequent dosing.
未来方向
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Future research could focus on the development of more potent and selective ROCK inhibitors based on the structure of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. Other future directions could include the investigation of the combination of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide with other drugs to enhance its therapeutic efficacy. Finally, the development of new delivery methods for 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide could improve its bioavailability and reduce the need for frequent dosing.
合成方法
The synthesis of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with 4-methylpiperidine-1-carboxylic acid. The final product is obtained by purification through column chromatography. The purity of the compound is confirmed by analytical methods such as NMR and HPLC.
科学研究应用
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a potent and selective inhibitor of ROCK1 and ROCK2, which are serine/threonine kinases that regulate various cellular processes, including cell migration, proliferation, and contraction. 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been used in scientific research to investigate the role of ROCK in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has also been used to study the mechanisms of action of other drugs that target ROCK.
属性
IUPAC Name |
2-chloro-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-9-11-23(12-10-14)20(25)15-5-4-6-16(13-15)22-19(24)17-7-2-3-8-18(17)21/h2-8,13-14H,9-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXRMRKWQPVTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)


![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)


![N'-cyclopentyl-N-methyl-N-[2-(4-morpholinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5117258.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)
![4,6-bis[(dimethylamino)methyl]-2-(2-phenylethyl)-3-pyridinol trihydrochloride](/img/structure/B5117273.png)